molecular formula C18H32O16 B13920909 (2R,3R,4S,5R,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol

(2R,3R,4S,5R,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B13920909
M. Wt: 504.4 g/mol
InChI Key: JOICDOYVIROQLZ-QBIAZDQHSA-N
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Description

3’-Galactosyllactose is a lactose-based trisaccharide containing a β-galactopyranosyl residue at the 3’-position. It is one of the several galactosyllactoses found in human milk and is known for its potential health benefits, particularly in promoting a healthy gut microbiota .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Galactosyllactose involves the use of commercially available lactose as a starting material. The process typically includes enzymatic or chemical methods to introduce the β-galactopyranosyl residue at the 3’-position. One common method involves the use of β-galactosidase for transgalactosylation reactions .

Industrial Production Methods: Industrial production of 3’-Galactosyllactose is achieved through large-scale enzymatic processes. These processes are designed to be cost-effective and efficient, allowing for the production of gram-scale quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 3’-Galactosyllactose primarily undergoes hydrolysis and fermentation reactions. It is resistant to digestion in the upper gastrointestinal tract and is fermented by colonic microbiota to produce short-chain fatty acids .

Common Reagents and Conditions: The enzymatic synthesis of 3’-Galactosyllactose typically involves β-galactosidase under mild conditions. The fermentation process involves the use of colonic microbiota under anaerobic conditions .

Major Products Formed: The major products formed from the fermentation of 3’-Galactosyllactose are short-chain fatty acids, which include acetate, propionate, and butyrate. These metabolites play a crucial role in maintaining gut health .

Scientific Research Applications

3’-Galactosyllactose has been extensively studied for its potential health benefits. It is known to promote the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. This compound has been shown to enhance the production of short-chain fatty acids, which are important for gut health .

In addition to its role in gut health, 3’-Galactosyllactose has been investigated for its potential to protect the intestinal barrier from damage. Studies have shown that it can reduce inflammation and improve the integrity of the intestinal barrier .

Comparison with Similar Compounds

Uniqueness: While all galactosyllactoses share similar structural features, 3’-Galactosyllactose has been specifically noted for its ability to protect the intestinal barrier and promote the growth of beneficial gut bacteria . This makes it a unique and valuable compound in the field of gut health research.

Properties

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-4-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)10(25)15(31-4)18(30)13(27)6(3-21)33-17(14(18)28)34-12-5(2-20)32-16(29)11(26)9(12)24/h4-17,19-30H,1-3H2/t4-,5-,6-,7+,8+,9-,10-,11-,12-,13+,14+,15?,16?,17+,18+/m1/s1

InChI Key

JOICDOYVIROQLZ-QBIAZDQHSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)[C@@]2([C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)C2(C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O)O

Origin of Product

United States

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